

# Spectroscopic Profile of (+)-2-Pinene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (+)-2-Pinene

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This guide provides a comprehensive overview of the spectroscopic data for **(+)-2-Pinene** (also known as (1R)-(+)- $\alpha$ -Pinene), a bicyclic monoterpene commonly found in the essential oils of many plants, particularly pine trees. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this important natural compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(+)-2-Pinene**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **(+)-2-Pinene** provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	1.93	m	9.7
H-2	5.19	m	
H-4 (endo)	2.22	m	
H-4 (exo)	2.17	m	
H-5	2.07	m	
H-7 (syn)	1.66	d	
H-7 (anti)	2.33	m	
H-8 (syn-CH <sub>3</sub> )	0.84	s	
H-9 (anti-CH <sub>3</sub> )	1.27	s	
H-10 (vinyl-CH <sub>3</sub> )	1.63	s	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.[\[1\]](#)[\[2\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C-1	47.1
C-2	144.9
C-3	116.1
C-4	31.5
C-5	41.4
C-6	38.0
C-7	31.8
C-8 (syn-CH <sub>3</sub> )	26.6
C-9 (anti-CH <sub>3</sub> )	20.9
C-10 (vinyl-CH <sub>3</sub> )	23.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## Experimental Protocol for NMR Spectroscopy

A typical protocol for obtaining NMR spectra of a monoterpene like **(+)-2-Pinene** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **(+)-2-Pinene** sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.<sup>[3]</sup> The use of a deuterated solvent is essential to avoid large solvent signals in the <sup>1</sup>H NMR spectrum and to provide a lock signal for the spectrometer.<sup>[3]</sup>
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR probe.<sup>[3]</sup>
- **Instrument Setup:** Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

- Spectrometer Calibration: The instrument is tuned and the magnetic field homogeneity is optimized by "shimming" on the deuterium lock signal from the solvent.[4]
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] For a clear spectrum, 8 to 16 scans are usually averaged.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer total experiment time are required to achieve a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like Tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### IR Absorption Data

The IR spectrum of **(+)-2-Pinene** shows characteristic absorptions for its alkene and alkane functionalities.[5][6]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3070	C-H stretch	=C-H (vinyl)
2980-2870	C-H stretch	C-H (alkane)
1655	C=C stretch	Alkene
1470, 1380	C-H bend	-CH <sub>2</sub> , -CH <sub>3</sub>
885	=C-H bend (out-of-plane)	Trisubstituted alkene

## Experimental Protocol for FT-IR Spectroscopy

For a volatile liquid like **(+)-2-Pinene**, Attenuated Total Reflectance (ATR) FT-IR is a common and straightforward method.<sup>[7][8]</sup>

- Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.<sup>[8]</sup> Record a background spectrum of the empty ATR unit; this will be subtracted from the sample spectrum.<sup>[8]</sup>
- Sample Application: Place a single drop of neat **(+)-2-Pinene** directly onto the surface of the ATR crystal.<sup>[7][8]</sup>
- Data Acquisition: The FT-IR spectrometer passes an infrared beam through the crystal. The beam interacts with the sample at the surface before being detected. Typically, spectra are recorded in the mid-IR range of 4000 to 400 cm<sup>-1</sup>.<sup>[7]</sup> To improve the signal-to-noise ratio, 16 to 32 scans are co-added.<sup>[7]</sup> The spectral resolution is commonly set to 4 cm<sup>-1</sup>.<sup>[7][8]</sup>
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber). The background spectrum is automatically subtracted.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

## Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **(+)-2-Pinene** shows a molecular ion peak and several characteristic fragment ions.[\[9\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment Identity
136	15	$[M]^+$ (Molecular Ion)
121	20	$[M-CH_3]^+$
105	10	$[M-CH_3-CH_4]^+$
93	100	$[M-C_3H_7]^+$ or $[C_7H_9]^+$ (Base Peak)
92	35	$[C_7H_8]^+$
91	30	$[C_7H_7]^+$ (Tropylium ion)
77	25	$[C_6H_5]^+$

## Experimental Protocol for GC-MS

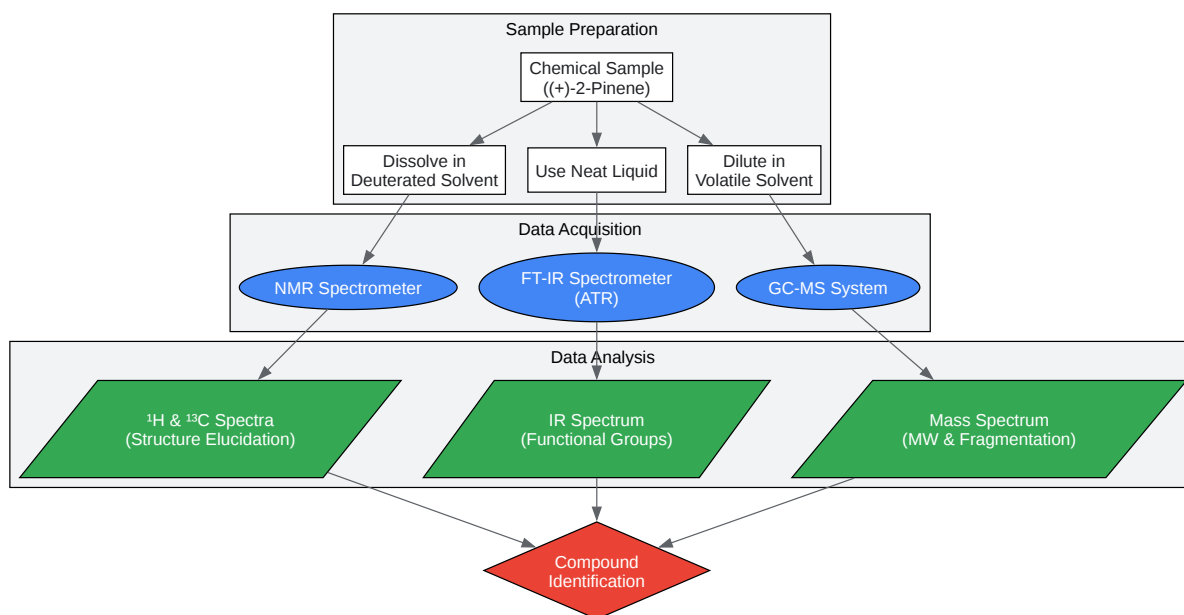
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pinenes.[\[10\]](#)[\[11\]](#)

- Sample Preparation: Prepare a dilute solution of **(+)-2-Pinene** in a volatile organic solvent (e.g., hexane or ethyl acetate). A typical concentration is around 100 ppm.
- GC-MS Instrument Setup:
  - Injector: A small volume of the sample solution (typically 1  $\mu$ L) is injected into the heated GC inlet (e.g., at 250  $^{\circ}$ C), where it is vaporized.
  - Gas Chromatograph: The vaporized sample is carried by an inert carrier gas (usually helium) through a capillary column (e.g., a 30 m DB-5 or HP-5ms column). The column oven temperature is programmed to ramp from a low temperature (e.g., 50  $^{\circ}$ C) to a high temperature (e.g., 280  $^{\circ}$ C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

- **Mass Spectrometer:** As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically operated in electron ionization (EI) mode at 70 eV). The molecules are fragmented and the resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Data Acquisition:** The detector records the abundance of each ion at different  $m/z$  values, generating a mass spectrum for the compounds as they elute from the GC. The total ion chromatogram (TIC) plots the total ion intensity versus retention time.
- **Data Analysis:** The mass spectrum corresponding to the GC peak of **(+)-2-Pinene** is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a chemical fingerprint, which can be compared to spectral libraries like NIST for positive identification.[\[11\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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